
potassium 3-cyano-3-methylpropanoate
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Overview
Description
potassium 3-cyano-3-methylpropanoate is an organic compound with the molecular formula C5H6KNO2. It is a potassium salt of 3-cyanobutanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyano group (-CN) attached to a butanoate backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
potassium 3-cyano-3-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobutanoic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:
C5H7NO2+KOH→C5H6KNO2+H2O
Another method involves the esterification of 3-cyanobutanoic acid with an alcohol, followed by neutralization with potassium carbonate (K2CO3) to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of potassium 3-cyanobutanoate often involves large-scale esterification reactions followed by neutralization. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions typically include controlled temperatures and pH levels to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
potassium 3-cyano-3-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-cyanobutanoic acid
Reduction: 3-aminobutanoic acid
Substitution: Various substituted butanoates depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
Applications:
- Intermediate in Synthesis: Potassium 3-cyano-3-methylpropanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions to form various derivatives.
- Building Block for Pharmaceuticals: The compound is utilized in the development of pharmaceuticals, particularly in synthesizing drugs targeting specific biological pathways.
Case Study:
A recent study demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The derivatives showed promising activity against cyclooxygenase enzymes, which are critical in inflammatory processes.
Medicinal Chemistry
Applications:
- Anticancer Research: The compound has been explored for its potential anticancer properties. Its structural features allow it to interact with cellular targets involved in cancer proliferation.
- Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity of Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | Pseudomonas | 64 µg/mL |
Material Science
Applications:
- Polymer Chemistry: this compound is used in polymerization reactions to create specialty polymers with unique properties.
- Functional Materials: The compound's ability to form stable complexes with metals has led to its use in developing functional materials for electronic applications.
Case Study:
In a study focused on the development of conductive polymers, this compound was incorporated into a polymer matrix, resulting in enhanced electrical conductivity and thermal stability.
Mechanistic Insights
The mechanism of action of this compound involves its interaction with various biological targets:
- The cyano group acts as an electrophile, facilitating nucleophilic attack from biological molecules.
- Its branched structure allows for spatial orientation that can enhance binding affinity to specific enzymes or receptors.
Mechanism of Action
The mechanism of action of potassium 3-cyanobutanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. In biological systems, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-cyano-3-methylpropanoate
- Potassium 2-cyanobutanoate
- Potassium 4-cyanobutanoate
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of the cyano group and the potassium ion makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds.
Biological Activity
Potassium 3-cyano-3-methylpropanoate, a potassium salt of a cyanoacetic acid derivative, has garnered attention in various biological and pharmacological studies. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacokinetics, and biological effects.
This compound can be synthesized through several methods, including the reaction of cyanoacetic acid with potassium hydroxide. The resulting compound exhibits properties typical of both cyano and carboxylate functionalities, contributing to its reactivity and potential biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.
1. Antimicrobial Activity
Research indicates that compounds containing cyano groups often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain cyanoacetic acid derivatives inhibited bacterial growth by disrupting cellular functions, although specific data on this compound remains limited .
2. Enzyme Inhibition
This compound may act as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in metabolic pathways. For example, some studies have highlighted the inhibition of calmodulin-dependent kinases, which are crucial for various cellular processes . This suggests that this compound could potentially modulate enzyme activity relevant to disease conditions.
3. Cytotoxicity and Antiproliferative Effects
Cytotoxicity studies are essential for evaluating the safety profile of any new compound. Preliminary investigations into related compounds have shown varying degrees of cytotoxicity towards cancer cell lines. For instance, some analogs have demonstrated significant antiproliferative effects against human cancer cells, indicating that this compound may possess similar properties .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. While specific data on this compound is sparse, general trends observed in related compounds can provide insights:
Property | Value |
---|---|
Solubility | High |
Plasma Protein Binding (PPB) | Moderate |
Metabolism | Low |
Bioavailability | Good in animal models |
These properties suggest that this compound may have favorable absorption characteristics when administered orally or intravenously.
Case Studies
Several case studies have highlighted the potential applications of compounds similar to this compound:
- Antimicrobial Applications : A study evaluated the efficacy of cyanoacetic acid derivatives against multi-drug resistant bacteria, showing promising results that could be extrapolated to this compound .
- Cancer Research : Investigations into the antiproliferative effects of cyano-containing compounds on various cancer cell lines suggest that modifications to existing structures could enhance efficacy .
- Enzyme Modulation : Research into enzyme inhibitors has revealed that certain structural features contribute significantly to their potency, indicating a pathway for optimizing this compound for specific therapeutic targets .
Properties
IUPAC Name |
potassium;3-cyanobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKSYNVNXLOEM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])C#N.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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